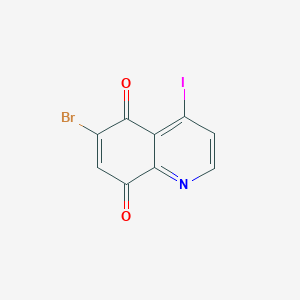

6-Bromo-4-iodoquinoline-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

824405-30-3 |

|---|---|

Molecular Formula |

C9H3BrINO2 |

Molecular Weight |

363.93 g/mol |

IUPAC Name |

6-bromo-4-iodoquinoline-5,8-dione |

InChI |

InChI=1S/C9H3BrINO2/c10-4-3-6(13)8-7(9(4)14)5(11)1-2-12-8/h1-3H |

InChI Key |

RWTGVUDXWLSHOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=O)C=C(C(=O)C2=C1I)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiling of 6 Bromo 4 Iodoquinoline 5,8 Dione

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of the electron-withdrawing quinone carbonyls and the pyridine (B92270) nitrogen atom significantly activates the halogenated positions (C-4 and C-6) towards nucleophilic aromatic substitution (SNAr).

The bromine and iodine atoms on the 6-Bromo-4-iodoquinoline-5,8-dione ring are susceptible to displacement by a variety of nucleophiles. Research on analogous halo-quinoline-5,8-diones demonstrates that these positions readily react with O-, N-, and S-centered nucleophiles.

For instance, studies on the closely related 7-bromo-2-methylquinoline-5,8-dione (B11781591) show its effective reaction with substituted phenols in the presence of a base like potassium carbonate in dimethylformamide (DMF) to yield phenoxy-quinoline-5,8-dione derivatives. mdpi.com This reaction proceeds under ambient conditions, highlighting the activated nature of the halogenated quinone ring. mdpi.com The displacement of the bromide with a phenoxide leads to the formation of novel ether linkages. mdpi.com

Based on analogous systems, it is expected that 6-Bromo-4-iodoquinoline-5,8-dione would react similarly with various nucleophiles. The reactions are anticipated to proceed as follows:

Amines: Reaction with primary or secondary amines would lead to the corresponding amino-substituted quinolinediones.

Thiols: Thiolates (generated from thiols and a base) would displace the halogens to form thioether derivatives.

Phenols: As demonstrated with related compounds, phenoxides would yield the corresponding aryloxy ethers. mdpi.com

The table below illustrates the displacement of bromine in a model compound, 7-Bromo-2-methylquinoline-5,8-dione, with various substituted phenoxides, a reaction pathway directly applicable to the title compound.

| Reactant (Phenol) | Product | Yield (%) |

|---|---|---|

| Phenol | 7-Phenoxy-2-methylquinoline-5,8-dione | 68% |

| 4-Methoxyphenol | 7-(4-Methoxyphenoxy)-2-methylquinoline-5,8-dione | 84% |

| 4-Chlorophenol | 7-(4-Chlorophenoxy)-2-methylquinoline-5,8-dione | 71% |

| 3-Chlorophenol | 7-(3-Chlorophenoxy)-2-methylquinoline-5,8-dione | 7% |

| 4-(Trifluoromethyl)phenol | 7-(4-(Trifluoromethyl)phenoxy)-2-methylquinoline-5,8-dione | 66% |

Data adapted from a study on 7-bromo-2-methylquinoline-5,8-dione. mdpi.com

Furthermore, studies on other activated heterocyclic systems, such as 4-chloropyrano[3,2-c]quinolin-2,5-dione, confirm reactivity with a broad range of nucleophiles including sodium azide, various amines, and thiophenol, leading to a diverse library of substituted compounds. researchgate.net

In 6-Bromo-4-iodoquinoline-5,8-dione, the two halogen atoms exhibit different reactivity levels, allowing for potential regioselective substitutions. Two main factors are at play: the nature of the carbon-halogen bond and the position of the halogen on the quinoline (B57606) ring.

Leaving Group Ability : The carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond. This makes the iodide ion a better leaving group than the bromide ion. Consequently, the iodine at the C-4 position is expected to be more readily displaced than the bromine at the C-6 position.

Positional Activation : The C-4 position in the quinoline ring is part of the pyridine-like ring and is significantly activated by the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom. The C-6 position is on the benzenoid ring. While it is activated by the quinone carbonyls, the C-4 position generally shows higher susceptibility to nucleophilic attack in quinoline systems.

Therefore, it is highly probable that nucleophilic substitution will occur preferentially at the C-4 position, displacing the iodine atom. By carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of the nucleophile), it should be feasible to achieve selective mono-substitution at C-4, leaving the C-6 bromine atom intact for subsequent, different chemical transformations.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution is not a characteristic reaction for 6-Bromo-4-iodoquinoline-5,8-dione. The quinoline-5,8-dione system is exceptionally electron-deficient. This is due to the combined electron-withdrawing effects of the two carbonyl groups of the quinone moiety and the nitrogen atom in the pyridine ring. These groups strongly deactivate the entire aromatic system towards attack by electrophiles (electron-seeking species).

In a standard quinoline molecule, electrophilic attack occurs on the more electron-rich benzene (B151609) ring, typically at positions 5 and 8. reddit.comquimicaorganica.orgquora.comstackexchange.com However, in the title compound, these positions are incorporated into the electron-poor quinone ring. Any potential electrophilic attack on the remaining ring positions (C-2, C-3, C-7) would proceed through highly unstable, high-energy intermediates, making such reactions energetically unfavorable. Therefore, the chemistry of this compound is dominated by nucleophilic, rather than electrophilic, reactions.

Redox Chemistry of the Quinone Moiety in 6-Bromo-4-iodoquinoline-5,8-dione

The quinone moiety is the primary center for redox activity in the molecule. It can undergo a series of electron and proton transfer reactions, making it a redox-active core. The key redox transformation is the two-electron, two-proton reduction of the para-quinone to the corresponding hydroquinone (B1673460).

This redox cycling is a hallmark of quinone chemistry and is crucial in the biological activity of many natural and synthetic quinone-containing compounds. Furthermore, the redox reactivity of quinoline-5,8-diones has been demonstrated in their reactions with specific nucleophiles. For example, reactions with certain charged phosphorus nucleophiles can lead to O-phosphorylated products, a transformation driven by the redox nature of the quinone system. researchgate.net

Intriguingly, some quinoline-para-quinones have been shown to undergo a metal-assisted conversion to a quinoline-ortho-quinone isomer upon complexation to metal centers in protic solvents. researchgate.net This highlights the complex redox behavior of the quinolinedione scaffold, which can be modulated by external reagents and conditions. This reactivity also suggests the potential for the system to participate in the generation of reactive oxygen species (ROS) through redox cycling. researchgate.net

Further Functionalization and Derivatization at Unsubstituted Positions

Beyond the substitution of the halogen atoms, the unsubstituted positions on the ring (C-2, C-3, and C-7) offer potential sites for further derivatization.

The most probable site for further functionalization via nucleophilic attack is the C-7 position. The C=C double bond of the quinone ring (at C-6/C-7) is an activated Michael acceptor. Therefore, the molecule is susceptible to Michael-type 1,4-conjugate addition of soft nucleophiles at the C-7 position. This reaction pathway is a known characteristic of quinones and would lead to the formation of a 7-substituted-6-bromo-4-iodo-5,8-dihydroxyquinoline (the hydroquinone form), which could be re-oxidized to the quinone. researchgate.net

The C-2 and C-3 positions on the pyridine ring are also electron-deficient and could theoretically be targeted by potent nucleophiles, although these positions are generally less reactive towards SNAr than the activated C-4 position. Functionalization at these sites would likely require more forcing conditions or specific catalytic activation. In related quinoline-5,8-dione precursors, functionalization of a C-2 methyl group via oxidation with selenium dioxide has been reported, indicating that if a handle is present at this position, it can be further modified. mdpi.com

Spectroscopic Characterization and Structural Analysis of 6 Bromo 4 Iodoquinoline 5,8 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the quinoline (B57606) ring system would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the dione (B5365651) ring, the carbons bearing the bromine and iodine substituents, and the other aromatic carbons would be identified.

¹⁵N NMR Spectroscopy: Given the presence of a nitrogen atom in the quinoline ring, ¹⁵N NMR spectroscopy could offer valuable insights into its electronic environment. rsc.orgresearchgate.net Although challenged by its low natural abundance and lower sensitivity, modern techniques like ¹H-¹⁵N HSQC can enhance signal detection. researchgate.net The chemical shift of the nitrogen atom would be influenced by the electron-withdrawing effects of the halogen and dione substituents. rsc.orgnih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure. researchgate.netresearchgate.net

COSY would establish the connectivity between adjacent protons.

HSQC would correlate each proton to its directly attached carbon atom.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 8.5 - 9.0 | 145 - 155 | C-3, C-4, C-8a |

| H-3 | 7.5 - 8.0 | 120 - 130 | C-2, C-4, C-4a |

| H-7 | 7.8 - 8.3 | 135 - 145 | C-5, C-6, C-8a |

| C-2 | - | 145 - 155 | - |

| C-3 | - | 120 - 130 | - |

| C-4 | - | 90 - 100 | - |

| C-4a | - | 140 - 150 | - |

| C-5 | - | 175 - 185 | - |

| C-6 | - | 125 - 135 | - |

| C-7 | - | 135 - 145 | - |

| C-8 | - | 175 - 185 | - |

| C-8a | - | 145 - 155 | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 6-Bromo-4-iodoquinoline-5,8-dione would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the dione moiety. mdpi.com These typically appear in the region of 1650-1700 cm⁻¹. The presence of two distinct carbonyl peaks could indicate asymmetric stretching vibrations. mdpi.com Other significant peaks would include C=C and C=N stretching vibrations of the quinoline ring system, and C-Br and C-I stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Dione) | 1650 - 1700 (strong) | 1650 - 1700 (weak to medium) |

| C=C/C=N (Aromatic) | 1400 - 1600 (medium) | 1400 - 1600 (strong) |

| C-Br | 500 - 600 (medium) | 500 - 600 (strong) |

| C-I | 450 - 550 (medium) | 450 - 550 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for studying its fragmentation patterns, which can provide further structural confirmation.

Exact Mass Determination: HRMS would provide the exact mass of the molecular ion of 6-Bromo-4-iodoquinoline-5,8-dione, allowing for the confirmation of its elemental composition (C₉H₃BrINO₂). The isotopic pattern observed would be characteristic of a molecule containing one bromine and one iodine atom.

Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions can help to piece together the molecular structure. Expected fragmentation pathways might include the loss of CO, Br, I, or combinations thereof.

Interactive Data Table: Expected HRMS Data

| Ion | Formula | Calculated Exact Mass | Expected Fragmentation |

| [M]⁺ | C₉H₃BrINO₂ | 406.8395 | Molecular Ion |

| [M-CO]⁺ | C₈H₃BrINO | 378.8446 | Loss of a carbonyl group |

| [M-Br]⁺ | C₉H₃INO₂ | 327.9283 | Loss of the bromine atom |

| [M-I]⁺ | C₉H₃BrNO₂ | 280.9378 | Loss of the iodine atom |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides insights into the electronic transitions within a molecule and can be used to understand its color and photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 6-Bromo-4-iodoquinoline-5,8-dione is expected to show characteristic absorption bands in the ultraviolet and visible regions. mdpi.com The quinone moiety is a chromophore, and its π → π* and n → π* transitions will contribute to the absorption profile. The presence of the halogen atoms and the extended conjugation of the quinoline system will influence the position and intensity of these bands.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. mdpi.com Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), 6-Bromo-4-iodoquinoline-5,8-dione may exhibit fluorescence. The emission spectrum would provide information about the energy of the excited state and the efficiency of the radiative decay process. The presence of heavy atoms like bromine and iodine can, however, lead to quenching of fluorescence through intersystem crossing.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net

Molecular Architecture: A single-crystal X-ray diffraction analysis of 6-Bromo-4-iodoquinoline-5,8-dione would provide precise bond lengths, bond angles, and torsion angles. mdpi.com This would confirm the planar nature of the quinoline-5,8-dione core and the positions of the bromine and iodine substituents.

Conformation and Intermolecular Interactions: The crystal structure would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding, π-π stacking, or C-H···O interactions, which can influence the physical properties of the compound. researchgate.net

Computational and Theoretical Chemistry Studies of 6 Bromo 4 Iodoquinoline 5,8 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules like 6-bromo-4-iodoquinoline-5,8-dione. These methods model the molecule's electron distribution to predict its three-dimensional geometry, electronic structure, and thermodynamic stability.

For substituted quinolines and quinolinediones, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to perform geometry optimization. researchgate.netmdpi.com This process determines the most stable arrangement of the atoms in space. Subsequent frequency calculations can confirm that this structure corresponds to a true energy minimum.

Table 1: Typical Methodologies in Quantum Chemical Calculations for Aromatic Heterocycles

| Parameter | Methodology | Purpose | Relevant Findings for Analogues |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d,p)) | To find the lowest energy (most stable) molecular structure. | Calculations on similar quinolinones accurately predict bond lengths and angles. researchgate.net |

| Vibrational Frequencies | DFT, Hartree-Fock (HF) | To confirm the optimized structure is a true minimum and to predict infrared and Raman spectra. | Good agreement is found between calculated and experimental spectra for substituted quinolines. mdpi.com |

| Electronic Properties | NBO Analysis | To analyze charge distribution, orbital interactions, and hyperconjugative stability. | Reveals charge delocalization and the stabilizing/destabilizing effects of substituents. mdpi.com |

| Reactivity Prediction | DFT Global Descriptors | To quantify the molecule's overall reactivity, stability, and electrophilic nature. | Helps predict whether a molecule will act as an electron acceptor or donor in reactions. rsc.org |

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

For 6-bromo-4-iodoquinoline-5,8-dione, the electron-withdrawing nature of the dione (B5365651) and halogen groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline (B57606). A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater potential for electronic transitions. acs.org

From the FMO energies, global reactivity descriptors can be calculated to provide a quantitative measure of reactivity. researchgate.netrsc.org

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. rsc.org Given the structure of 6-bromo-4-iodoquinoline-5,8-dione, it is expected to have a high electrophilicity index, indicating it is a strong electron acceptor, which is characteristic of quinones used in Michael addition reactions.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance | Predicted Nature for 6-Bromo-4-iodoquinoline-5,8-dione |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons. | High |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to charge transfer. | Likely to be a "soft" molecule due to an expected small energy gap. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) (where μ ≈ -χ) | Capacity to accept electrons; a measure of electrophilic power. | High, indicating a strong electrophile. |

Analysis of Halogen Bonding Interactions and their Influence on Molecular Assembly

The presence of both bromine and iodine atoms on the quinoline-5,8-dione scaffold makes it a prime candidate for forming halogen bonds (XBs). A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (a nucleophile). nih.gov This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the extension of its covalent bond. mdpi.com

The strength of the σ-hole, and thus the halogen bond, generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing power of the group it is attached to. mdpi.com In 6-bromo-4-iodoquinoline-5,8-dione:

The iodine atom at the 4-position is expected to be a potent halogen bond donor due to its high polarizability.

The bromine atom at the 6-position will also function as a halogen bond donor, though likely weaker than iodine.

Computational methods like Molecular Electrostatic Potential (MEP) mapping are used to visualize the σ-holes on the iodine and bromine atoms. nih.gov These calculations can predict the most likely sites for halogen bond formation. In the solid state, these directional halogen bonds can play a crucial role in determining the crystal packing and supramolecular architecture, guiding how the molecules assemble with themselves or with other species. researchgate.net Energy decomposition analysis, such as the Symmetry-Adapted Perturbation Theory (SAPT) approach, can be used to dissect the interaction energy into electrostatic, exchange, induction, and dispersion components, revealing that halogen bonds are primarily driven by electrostatics and dispersion. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. mdpi.com For 6-bromo-4-iodoquinoline-5,8-dione, a key reaction is nucleophilic addition to the electron-deficient quinone ring, a type of Michael addition.

Studies on the related 7-bromoquinoline-5,8-dione have shown that nucleophilic attack by amides occurs regioselectively at the C6 position. umich.edu This selectivity is attributed to two factors:

Steric Hindrance: The bulky bromine atom at C7 sterically hinders attack at that position.

Electronic Effects: The carbonyl group at C5 activates the C6 position for nucleophilic attack.

For 6-bromo-4-iodoquinoline-5,8-dione, a similar computational analysis would likely predict that the C7 position is the most favorable site for nucleophilic attack. This is because the C6 position is blocked by the bromine atom, and the C7 position is electronically activated by the adjacent C8-carbonyl group. The iodine at C4 is generally a good leaving group in nucleophilic aromatic substitution reactions, but Michael addition to the dione ring is often kinetically favored.

Furthermore, computational studies can explore other potential reaction pathways. For example, research has shown that some quinoline-para-quinones can undergo metal-assisted conversion to quinoline-ortho-quinones in the presence of protic solvents. DFT calculations could model the intermediates and transition states of such a rearrangement for 6-bromo-4-iodoquinoline-5,8-dione to determine its feasibility.

Basicity and Acidity Predictions for the Quinoline Nitrogen and Dione Moieties

The acid-base properties of 6-bromo-4-iodoquinoline-5,8-dione are determined by its two main functional regions: the quinoline nitrogen and the dione system.

Basicity of the Quinoline Nitrogen: The nitrogen atom in a simple quinoline ring is basic, with a pKa of its conjugate acid around 4.9. However, the basicity of the nitrogen in 6-bromo-4-iodoquinoline-5,8-dione is predicted to be significantly lower. This reduction in basicity is due to the powerful electron-withdrawing inductive and resonance effects of several groups:

The two carbonyl groups of the dione moiety.

The bromine atom at the 6-position.

The iodine atom at the 4-position.

These groups decrease the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. The lone pair on an amine nitrogen occupies an sp³ hybrid orbital, while in quinoline (an imine), it is in an sp² hybrid orbital. The higher s-character of an sp² orbital holds the electrons closer to the nucleus, further reducing basicity compared to a simple amine. Computational methods can predict the pKa value by calculating the Gibbs free energy of the protonation reaction. Studies on related nitrogen heterocycles show that factors like charge delocalization and steric effects heavily influence basicity in solution.

Acidity of the Dione Moiety: The dione moiety can exhibit acidic properties through the formation of an enol or enolate. The α-hydrogens (if any were present) on a quinone ring are acidic. In this specific molecule, while there are no α-hydrogens on the dione ring itself, the system can be reduced to a hydroquinone (B1673460). The acidity of this resulting hydroquinone, and the redox potential of the dione itself, are key properties. The electron-withdrawing halogens would be expected to increase the acidity of the corresponding hydroquinone form compared to the unsubstituted analogue by stabilizing the conjugate base.

Applications of 6 Bromo 4 Iodoquinoline 5,8 Dione in Materials Science and Catalysis

Design and Synthesis of Functional Materials Incorporating Halogenated Quinoline-Dione Units

The synthesis of functional materials based on halogenated quinoline-diones is a multi-step process that leverages established organic chemistry reactions. The quinoline (B57606) scaffold itself is a versatile building block found in numerous natural products and functional materials. researchgate.net Classical methods for constructing the quinoline ring system include the Friedländer, Skraup, and Doebner-von Miller syntheses. nih.govresearchgate.net The Friedländer synthesis, for example, involves the condensation of 2-aminobenzaldehydes or ketones with a compound containing a reactive α-methylene group, and can be performed efficiently using eco-friendly solid catalysts under microwave irradiation. organic-chemistry.org

To create a specifically substituted compound like 6-Bromo-4-iodoquinoline-5,8-dione, halogenated precursors are incorporated from the start. For instance, the synthesis of the related 6-bromo-4-iodoquinoline (B1287929) uses 4-bromoaniline (B143363) as a starting material. researchgate.netatlantis-press.com The synthesis proceeds through several steps, including cyclization and substitution reactions, to yield the desired halogenated quinoline core. atlantis-press.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are instrumental in further functionalizing these halogenated quinoline intermediates, allowing for the creation of diverse libraries of substituted quinolones. researchgate.net

The final step in forming the quinoline-5,8-dione structure typically involves the oxidation of a corresponding precursor. A notable example is the clean catalytic oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione using tert-butyl hydroperoxide and a silica-supported iron tetrasulfophthalocyanine catalyst. rsc.org This suggests a plausible synthetic route to 6-Bromo-4-iodoquinoline-5,8-dione could involve the synthesis of a 6-bromo-4-iodo-5,8-dihydroxyquinoline intermediate, followed by a selective oxidation step to yield the final dione (B5365651) product. The incorporation of these quinoline-dione units into larger systems can lead to the development of functional materials with tailored properties. researchgate.net

Optoelectronic Properties and Applications of Quinoline-Dione Derivatives

Quinoline derivatives are renowned for their potential in optoelectronic applications, which arises from the extensive delocalization of their π-electron cloud. nih.govresearchgate.net This property makes them suitable for use in devices like organic light-emitting diodes (OLEDs) and as laser materials. worktribe.comossila.com The electronic and optical properties of these molecules can be finely tuned by introducing various substituents onto the quinoline ring. researchgate.net

Halogenation, as seen in 6-Bromo-4-iodoquinoline-5,8-dione, plays a crucial role in modulating these optoelectronic characteristics. The introduction of halogens can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing the energy gap and influencing the absorption and emission spectra of the compound. nih.govresearchgate.net Diquinoline derivatives have been investigated for their ambipolar character, showing both p- and n-doping redox systems, which are vital for creating efficient OLEDs. worktribe.com The study of these derivatives reveals a marked influence of the molecule's geometry and the specific heteroatoms present on its electronic properties. worktribe.com

The photophysical properties of quinoline derivatives, such as their absorption/emission wavelengths, Stokes shift, and fluorescence quantum yield, are key metrics for their application in optoelectronics. nih.govnih.gov For example, analysis of certain quinoline derivatives shows absorption in the UV-Vis region and emission in the blue region of the spectrum, which is attributed to π-π* electronic transitions within the conjugated system. nih.govresearchgate.net

Table 1: Representative Photophysical Properties of Quinoline Derivatives

| Derivative Class | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application Note |

|---|---|---|---|---|

| N-(quinolin-3-ylmethylene)anilines | ~355 | ~450 | ~72-95 | Studied for random laser properties. nih.govresearchgate.netresearchgate.net |

| Quinoline-fused spiro-quinazolinones | 339-351 | 425-430 | 86-89 | Investigated as fluorescent materials. nih.gov |

This table presents generalized data from studies on various quinoline derivatives to illustrate typical photophysical properties.

Utilization of Halogenated Quinoline-Diones as Ligands or Precursors in Catalytic Systems

Halogenated quinolines and their derivatives are valuable in the field of catalysis, serving both as precursors for catalytic products and as ligands in transition metal complexes. The synthesis of quinoline-5,8-dione itself can be a catalytic process, as demonstrated by the efficient and clean oxidation of 8-hydroxyquinoline using a heterogeneous iron-based catalyst. rsc.org This highlights a direct route where a catalytic system is used to produce the core quinoline-dione structure.

Furthermore, the quinoline moiety is a well-established ligand in coordination chemistry. The nitrogen atom in the quinoline ring can coordinate with a variety of transition metals, forming stable complexes that can function as catalysts. epo.org For instance, quinoline-based ligands have been used to create ruthenium and osmium pincer complexes that are effective catalysts for the transfer hydrogenation of carbonyl compounds. epo.org

The presence of bromine and iodine atoms in 6-Bromo-4-iodoquinoline-5,8-dione offers several advantages for its use in catalytic systems. These halogen atoms can be substituted via cross-coupling reactions, allowing the compound to act as a building block for more complex ligand structures. researchgate.net Additionally, the electronic properties of the quinoline ring are significantly influenced by the electron-withdrawing nature of the halogens and the dione functionality. This modulation can affect the binding affinity of the ligand to a metal center and, consequently, the activity and selectivity of the resulting catalyst. FAP inhibitors based on a quinoline structure have been developed, demonstrating the utility of this scaffold in creating highly specific ligands. nih.gov

Potential in Sensor Technology and Chemical Probes

The quinoline scaffold is a prominent platform for the development of fluorescent chemosensors due to its inherent photophysical properties and the relative ease with which it can be functionalized. researchgate.netnih.gov These sensors are designed to detect a wide range of analytes, including metal ions and biocides, often with high selectivity and sensitivity. nih.govmdpi.com

The mechanism of sensing in many quinoline-based probes involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govmdpi.com In a typical "turn-on" sensor, the fluorescence of the quinoline fluorophore is initially quenched by a recognition group. Upon binding to the target analyte, this quenching mechanism is disrupted, leading to a significant enhancement in fluorescence intensity. mdpi.com For example, a quinoline-based Schiff base has been shown to be a highly selective and sensitive fluorescent sensor for aluminum ions (Al³⁺). nih.gov Similarly, other derivatives have been developed for the detection of zinc ions (Zn²⁺), which are important in biological systems. nih.govmdpi.com

6-Bromo-4-iodoquinoline-5,8-dione possesses structural features that make it a promising candidate for sensor applications. The electron-deficient quinone ring combined with the electron-rich halogenated benzene (B151609) ring could facilitate ICT processes, which are sensitive to the local chemical environment. The nitrogen atom and carbonyl oxygens provide potential coordination sites for metal ions, while the bromo and iodo substituents could be leveraged for several purposes:

Tuning the electronic properties to optimize selectivity and sensitivity.

Serving as reactive handles for covalently linking the probe to other molecules or surfaces.

Potentially participating in halogen bonding interactions with specific analytes.

A quinoline-based hydrazone derivative has been successfully used as an optical chemosensor for the biocide Tributyltin (TBT), showing a distinct color change and the appearance of fluorescence upon interaction. mdpi.com This demonstrates the versatility of the quinoline core in detecting not just metal ions but also organic pollutants, further broadening the potential applications of new derivatives like 6-Bromo-4-iodoquinoline-5,8-dione in environmental and biological sensing.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Bromo-4-iodoquinoline-5,8-dione |

| 6-bromo-4-iodoquinoline |

| 8-hydroxyquinoline |

| quinoline-5,8-dione |

| 6-bromo-4-iodo-5,8-dihydroxyquinoline |

| 4-bromoaniline |

| 2-aminobenzaldehydes |

| N-(quinolin-3-ylmethylene)anilines |

| Quinoline-fused spiro-quinazolinones |

| Diquinoline Derivatives |

| tert-butyl hydroperoxide |

| Tributyltin (TBT) |

| aluminum ions (Al³⁺) |

| zinc ions (Zn²⁺) |

| 2-hydrazinopyridine |

Q & A

Q. How to design a kinetic study for decomposition pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.